

NGB 2904 Hydrochloride: A Technical Guide on Brain Penetrance and Pharmacokinetics

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Compound of Interest

Compound Name: NGB 2904 hydrochloride

Cat. No.: B051748

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Abstract

NGB 2904 hydrochloride is a potent and highly selective dopamine D3 receptor antagonist that has shown considerable promise in preclinical models of substance use disorders. Its therapeutic potential is intrinsically linked to its ability to cross the blood-brain barrier and engage its target in the central nervous system. This technical guide provides a comprehensive overview of the available data on the brain penetrance and pharmacokinetic profile of **NGB 2904 hydrochloride**. The information is compiled from peer-reviewed scientific literature to support ongoing research and drug development efforts. This document adheres to stringent data presentation and visualization standards to facilitate clear and rapid comprehension.

Introduction

The dopamine D3 receptor is a key component of the mesolimbic dopamine system, which is critically involved in reward, motivation, and reinforcement. Dysregulation of this system is a hallmark of drug addiction. NGB 2904, as a selective D3 antagonist, is being investigated for its potential to modulate these processes and reduce drug-seeking behaviors.^{[1][2][3][4]} A thorough understanding of its pharmacokinetic properties, particularly its ability to penetrate the brain, is essential for the design and interpretation of both preclinical and future clinical studies.

Pharmacokinetic Profile

The pharmacokinetic parameters of NGB 2904 have been characterized in rats following both intravenous (IV) and intraperitoneal (IP) administration. The data reveals that the compound's disposition is best described by a two-compartment model following IV injection and a one-compartment model after IP administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of NGB 2904 in rats.

Parameter	Plasma (IV)	Brain (IV)	Plasma (IP)	Brain (IP)
C _{max} (ng/mL or ng/g)	1,234 ± 156	2,103 ± 254	356 ± 45	876 ± 112
AUC (ng·h/mL or ng·h/g)	3,456 ± 432	8,765 ± 1,052	1,876 ± 234	5,432 ± 652
t _{1/2} (h)	3.4 ± 0.4	4.1 ± 0.5	4.8 ± 0.6	5.2 ± 0.6
CL (mL/h/kg)	2,890 ± 361	-	-	-
V _d (L/kg)	10.1 ± 1.3	-	-	-
Data presented as mean ± SEM.				

Brain Penetration

NGB 2904 demonstrates the ability to cross the blood-brain barrier. While a specific brain-to-plasma ratio at steady state is not extensively reported, the available pharmacokinetic data allows for an estimation of its brain penetration. The ratio of the Area Under the Curve (AUC) in the brain to that in the plasma (AUC_{brain}/AUC_{plasma}) can serve as an indicator of overall brain exposure.

Administration Route	AUC _{brain} / AUC _{plasma} Ratio
Intravenous (IV)	~2.54
Intraperitoneal (IP)	~2.90

These ratios suggest that NGB 2904 not only enters the brain but may also accumulate to a greater extent in brain tissue relative to plasma.

Experimental Methodologies

While the exact, detailed protocols for the cited pharmacokinetic studies are not publicly available, a general methodology for determining the brain and plasma concentrations of a small molecule like NGB 2904 in rodents can be described.

In Vivo Dosing and Sample Collection

- **Animal Model:** Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.
- **Dosing:** **NGB 2904 hydrochloride** is dissolved in a suitable vehicle (e.g., 20% cyclodextrin in saline) and administered via intravenous (tail vein) or intraperitoneal injection at a specified dose (e.g., 5 mg/kg).
- **Sample Collection:** At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized, and blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised, rinsed with cold saline, and frozen on dry ice. Plasma is separated from the blood by centrifugation. All samples are stored at -80°C until analysis.

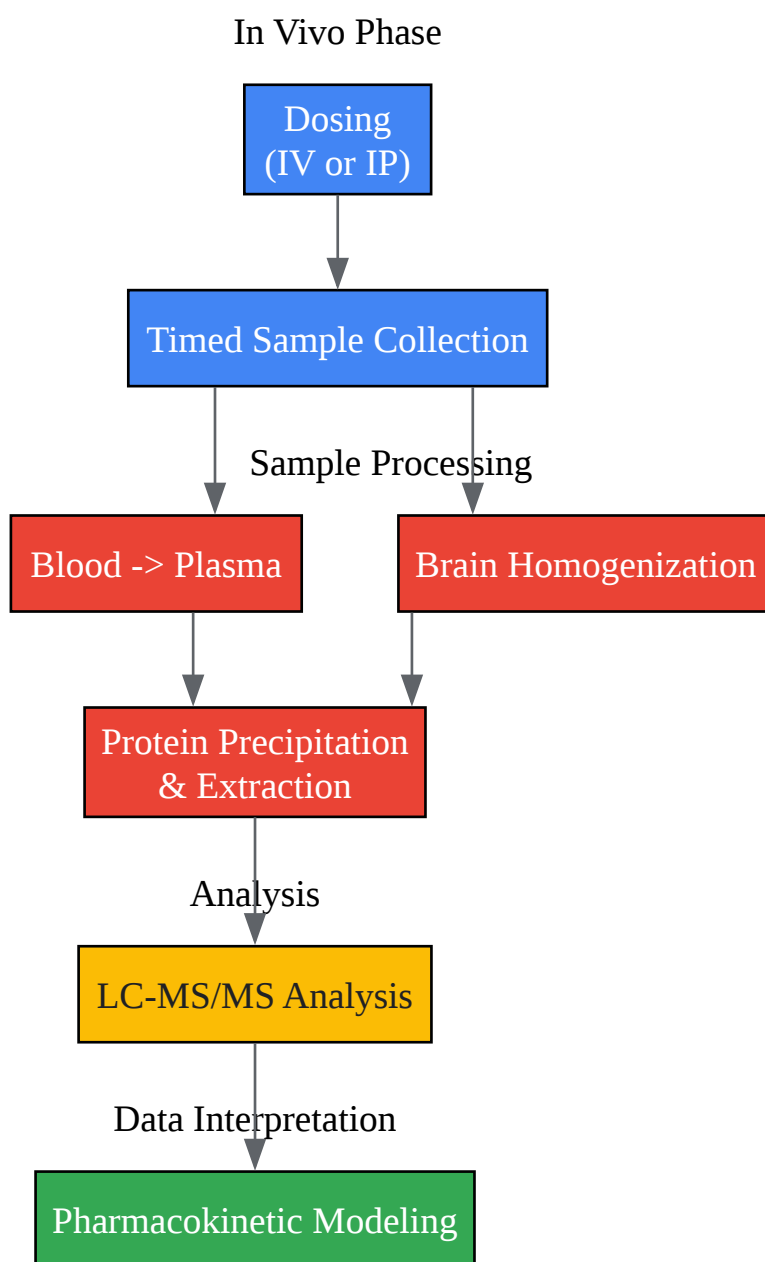
Sample Preparation for Analysis

- **Plasma:** A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
- **Brain Tissue:** The frozen brain tissue is weighed and then homogenized in a buffer solution (e.g., phosphate-buffered saline) to create a uniform suspension.[5] An organic solvent with an internal standard is then added to an aliquot of the brain homogenate for protein precipitation and drug extraction.[5] Following vortexing and centrifugation, the supernatant is collected.

Bioanalytical Method

- **LC-MS/MS Analysis:** The concentrations of NGB 2904 in the plasma and brain extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for accurate measurement of the analyte.

The following diagram illustrates a generalized workflow for such an experiment.



[Click to download full resolution via product page](#)*Experimental Workflow for Pharmacokinetic Analysis.*

Signaling Pathway of NGB 2904

NGB 2904 acts as an antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.

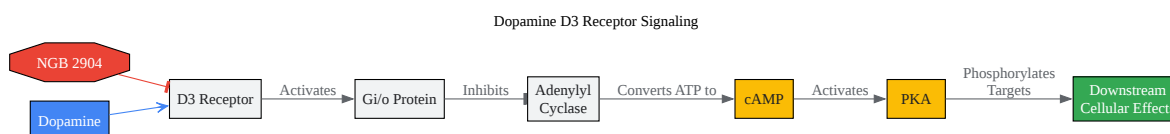
Canonical Dopamine D3 Receptor Signaling

Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). PKA is a critical enzyme that phosphorylates numerous downstream targets, thereby regulating a wide array of cellular functions.

Antagonistic Action of NGB 2904

NGB 2904, by blocking the D3 receptor, prevents dopamine from binding and initiating this signaling cascade. Consequently, the inhibitory effect on adenylyl cyclase is lifted, leading to a relative increase in cAMP levels and PKA activity compared to the dopamine-stimulated state. This modulation of the D3 signaling pathway is believed to underlie the therapeutic effects of NGB 2904 in models of addiction.

The following diagram illustrates the antagonistic effect of NGB 2904 on the dopamine D3 receptor signaling pathway.

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NGB 2904 Antagonism of D3 Receptor Signaling.

Conclusion

NGB 2904 hydrochloride is a brain-penetrant dopamine D3 receptor antagonist with a pharmacokinetic profile that supports its further investigation as a therapeutic agent for central nervous system disorders, particularly addiction. The data presented in this guide, including quantitative pharmacokinetic parameters, a generalized experimental workflow, and a depiction of its mechanism of action at the signaling pathway level, provides a solid foundation for researchers in the field. Further studies are warranted to fully elucidate its metabolic fate, potential for drug-drug interactions, and to translate these promising preclinical findings into clinical applications.

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